2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S2/c17-13-3-1-12(2-4-13)11-25-16-18-9-10-19(16)26(23,24)15-7-5-14(6-8-15)20(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYYYVGWZVURPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with imidazole structures exhibit notable antimicrobial properties. The presence of the sulfanyl and sulfonyl groups in this compound enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that similar imidazole derivatives demonstrate activity against various bacterial strains, suggesting that this compound could be explored for its antibacterial efficacy .
Anticancer Potential
Imidazole derivatives are also recognized for their anticancer properties. The specific arrangement of the bromophenyl and nitrobenzenesulfonyl moieties may facilitate interactions with cancer cell pathways, making this compound a candidate for further research in anticancer drug development. Investigations into related compounds have indicated that modifications to the imidazole ring can significantly influence cytotoxicity against cancer cell lines .
Chemical Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic organic chemistry. For example, it can be used to create biaryl methyl sulfones through reactions with other sulfonamide compounds .
Catalysis
The unique structural characteristics of this compound allow it to act as a catalyst in specific organic reactions. The presence of electron-withdrawing groups like the nitro group can enhance the electrophilicity of adjacent sites, potentially improving reaction yields in synthetic pathways involving nucleophilic attack .
Materials Science
Polymer Chemistry
Research into polymers incorporating imidazole units has shown promise for applications in electronics and materials science. The incorporation of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole into polymer matrices could enhance properties such as thermal stability and electrical conductivity due to the unique electronic characteristics imparted by the imidazole ring and functional groups .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is not fully understood. it is believed to interact with molecular targets through its functional groups. The bromophenyl and nitrobenzenesulfonyl groups may play roles in binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Bromophenyl-Substituted Imidazoles
2-(4-Bromophenyl)-4,5-Dihydro-1H-Imidazole (E13)
- Structure : Simplest analog lacking sulfanyl and sulfonyl groups.
- Properties : Melting point 136–138°C, molecular formula C₉H₉BrN₂ , 90% synthetic yield .
- Comparison : The absence of sulfonyl/sulfanyl groups reduces steric hindrance and polarity, leading to lower melting points compared to the target compound.
2-(4-Bromophenyl)-1-Pentyl-4,5-Diphenyl-1H-Imidazole
- Structure : Features a pentyl chain and diphenyl substituents.
- Crystallography : Dihedral angles between the imidazole ring and substituents (30.1°, 64.3°, 42.0°) indicate significant planarity disruption .
Table 1: Bromophenyl Imidazole Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₆H₁₄BrN₃O₄S₂ | Not Reported | 4-Nitrobenzenesulfonyl, Sulfanyl |
| 2-(4-Bromophenyl)-4,5-Dihydro-1H-Imidazole | C₉H₉BrN₂ | 136–138 | None |
| 2-(4-Bromophenyl)-1-Pentyl-4,5-Diphenyl-1H-Imidazole | C₂₆H₂₅BrN₂ | Not Reported | Pentyl, Diphenyl |
Sulfanyl- and Sulfonyl-Containing Analogues
2-[(2-Chlorophenyl)methyl]sulfanyl-4,5-Dihydro-1H-Imidazole
- Structure : Chlorophenylmethylsulfanyl substituent.
- Properties : SMILES C1N=C(NC1)SCc2ccccc2Cl , InChIKey UMIZQBIGMUWVTO-UHFFFAOYSA-N .
2-(Methylthio)-4,5-Dihydro-1H-Imidazole Hydrobromide
- Structure : Methylthio group instead of aromatic sulfanyl.
- Properties : Hydrobromide salt, 97% purity .
- Comparison : The methylthio group is less sterically hindered, which may enhance metabolic stability compared to the target compound’s bulky 4-bromophenylsulfanyl group.
Chlorophenyl vs. Bromophenyl Derivatives
2-(4-Chlorophenyl)-4,5-Dihydro-1H-Imidazole
- Structure : Chlorine replaces bromine at the phenyl ring.
- Properties : Molecular weight 180.64 g/mol , PubChem CID 279088 .
- Comparison : The chloro analog has a smaller atomic radius and lower polarizability than bromine, which may reduce hydrophobic interactions in biological systems.
Table 2: Halogen-Substituted Imidazoles
| Compound | Halogen | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Br | ~511.3 | High polarity (nitro, sulfonyl) |
| 2-(4-Chlorophenyl)-4,5-Dihydro-1H-Imidazole | Cl | 180.64 | Lower steric bulk |
Pharmacologically Active Imidazoles
ML00253764 (Melanocortin-4 Receptor Antagonist)
- Structure : Contains fluorophenyl and tert-butyl groups.
- Activity : Reduces tumor-induced weight loss in mice .
- Comparison : The target compound’s nitro group may confer distinct electronic effects, influencing receptor affinity compared to ML00253764’s fluorophenyl moiety.
A61603 (α1-Adrenergic Agonist)
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C13H12BrN3O4S
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to introduce the sulfonyl and bromophenyl groups. The synthetic pathway may include:
- Formation of the Imidazole Ring : Using appropriate precursors such as aldehydes and amines.
- Sulfonation : Introducing the sulfonyl group through electrophilic aromatic substitution.
- Bromination : Selectively brominating the phenyl group.
Antimicrobial Properties
Recent studies have demonstrated that imidazole derivatives exhibit significant antibacterial activity against various strains of bacteria. The compound has been evaluated for its effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.
In vitro tests showed that the compound exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Klebsiella pneumoniae | 64 |
Anticancer Activity
Imidazole compounds are also recognized for their anticancer properties. Research indicates that this specific compound may inhibit cancer cell proliferation by inducing apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to:
- DNA Damage : The nitro group can undergo reduction to generate reactive species that damage DNA.
- Inhibition of Enzymatic Activity : The sulfonyl group may interfere with key metabolic pathways in bacteria and cancer cells.
Q & A
Basic: What synthetic methodologies are optimal for synthesizing this compound?
Answer:
The synthesis of imidazole derivatives typically involves multi-step reactions, such as condensation, cyclization, and sulfonation. For this compound, key steps include:
- Sulfonylation : Introducing the 4-nitrobenzenesulfonyl group via sulfonylation of the imidazole core using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Thioether formation : Reacting the intermediate with 4-bromobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl group .
- Characterization : Use IR spectroscopy to confirm S=O stretches (~1350 cm⁻¹ for sulfonyl) and C-S bonds (~650 cm⁻¹), and NMR (¹H/¹³C) to verify substituent positions .
Advanced: How can computational methods like DFT aid in understanding its electronic properties?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electron distribution : Mapping electrostatic potential surfaces (MESP) to identify nucleophilic/electrophilic sites, critical for predicting reactivity .
- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures .
- Molecular docking : Simulating interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
For example, DFT studies on similar bromophenyl imidazoles revealed strong electron-withdrawing effects from the nitro group, influencing charge transfer mechanisms .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
A combination of techniques is required:
- IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, C-Br at ~560 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR: Peaks at δ 7.6–8.2 ppm for aromatic protons (4-nitrophenyl and 4-bromophenyl groups) and δ 3.5–4.0 ppm for dihydroimidazole protons .
- ¹³C NMR: Signals at ~150 ppm (sulfonyl-attached C) and ~125 ppm (aromatic C-Br) .
- X-ray crystallography : Resolve 3D structure and confirm regiochemistry (e.g., bond angles and torsion angles in the imidazole ring) .
Advanced: What experimental designs assess its environmental fate and ecological impact?
Answer:
Adopt a tiered approach inspired by long-term environmental studies :
Laboratory studies :
- Determine physicochemical properties (e.g., logP, solubility) to predict bioavailability.
- Assess hydrolysis/photolysis rates under controlled pH and UV conditions.
Ecotoxicology :
- Acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, algae) using OECD guidelines.
- Measure bioaccumulation factors (BCF) in aquatic systems.
Field monitoring :
- Track degradation products in soil/water using LC-MS/MS.
- Evaluate impacts on microbial communities via metagenomics.
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigate by:
Standardized protocols :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Validate purity (>95%) via HPLC and elemental analysis .
Dose-response curves : Calculate IC₅₀ values in triplicate to ensure reproducibility.
Mechanistic studies :
- Perform kinase inhibition assays if the compound targets enzymes (e.g., COX-2).
- Compare results with structurally similar derivatives (e.g., fluorophenyl analogs) to isolate substituent effects .
Basic: What are the stability considerations for storage and handling?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro group.
- Moisture control : Use desiccants (e.g., silica gel) due to potential hydrolysis of the sulfonyl group.
- Analytical checks : Monitor purity via TLC (silica gel, ethyl acetate/hexane) before experiments .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Core modifications : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl instead of bromophenyl) .
Biological testing : Screen against a panel of targets (e.g., antimicrobial, anticancer) to identify key functional groups.
Data analysis : Use multivariate statistics (e.g., PCA) to correlate structural features (e.g., Hammett σ values) with activity .
Advanced: What strategies optimize its solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- pH adjustment : Prepare buffered solutions (pH 7.4) for physiological compatibility.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
